molecular formula C14H21BO3 B13346847 2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13346847
M. Wt: 248.13 g/mol
InChI Key: GRCCSTMSCHPJSP-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxybenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.

    Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are commonly used solvents.

Major Products

    Aryl or Vinyl Compounds: The primary products of Suzuki-Miyaura coupling reactions.

    Phenols: Products of oxidation reactions.

Scientific Research Applications

2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronate ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets include aryl and vinyl halides, which react with the boronate ester to form the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Its ability to form stable boronate esters and undergo efficient transmetalation makes it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-8-6-7-9-12(11)16-5/h6-9H,10H2,1-5H3

InChI Key

GRCCSTMSCHPJSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2OC

Origin of Product

United States

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